![molecular formula C22H16BrClN2OS2 B12015041 2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 578758-83-5](/img/structure/B12015041.png)
2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Les voies de synthèse du 4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl(4-chlorophényl)-2-[(3-bromobenzyl)sulfanyl]- impliquent généralement une synthèse organique en plusieurs étapes. Le processus commence par la préparation de la structure de base, suivie par l'introduction des groupes bromobenzyl et chlorophényl par le biais de diverses réactions de substitution. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements élevés et une pureté. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions en utilisant des réacteurs à flux continu et des systèmes automatisés pour garantir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Ce composé peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : L'atome de soufre du groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : L'atome de brome peut être réduit en un atome d'hydrogène dans des conditions spécifiques.
Substitution : Les groupes bromobenzyl et chlorophényl peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile ou électrophile.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles ou électrophiles selon la substitution souhaitée. Les principaux produits formés à partir de ces réactions comprennent des dérivés avec des groupes fonctionnels modifiés, qui peuvent être utilisés dans diverses applications.
Applications de recherche scientifique
Le 4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl(4-chlorophényl)-2-[(3-bromobenzyl)sulfanyl]- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut se lier à des enzymes ou des récepteurs, inhibant ou activant leurs fonctions. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et des modifications apportées à la structure du composé.
Applications De Recherche Scientifique
2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparaison Avec Des Composés Similaires
Des composés similaires au 4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl(4-chlorophényl)-2-[(3-bromobenzyl)sulfanyl]- incluent d'autres composés hétérocycliques ayant des structures de base similaires mais des substituants différents. Ces composés peuvent avoir des propriétés et des applications différentes, soulignant le caractère unique des substitutions bromobenzyl et chlorophényl spécifiques dans ce composé. Voici quelques composés similaires :
- 2-[(3-bromobenzyl)sulfanyl]-3-(4-méthoxyphényl)-5,6,7,8-tétrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-ylphényl-2-[(3-bromobenzyl)sulfanyl]-
Propriétés
Numéro CAS |
578758-83-5 |
|---|---|
Formule moléculaire |
C22H16BrClN2OS2 |
Poids moléculaire |
503.9 g/mol |
Nom IUPAC |
10-[(3-bromophenyl)methylsulfanyl]-11-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C22H16BrClN2OS2/c23-14-4-1-3-13(11-14)12-28-22-25-20-19(17-5-2-6-18(17)29-20)21(27)26(22)16-9-7-15(24)8-10-16/h1,3-4,7-11H,2,5-6,12H2 |
Clé InChI |
SYAMDIXSANJFTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)Br)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014958.png)

![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12014975.png)

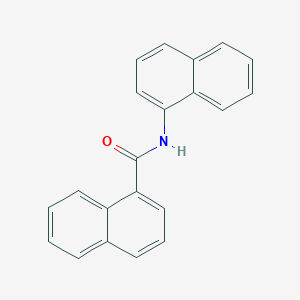
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015005.png)
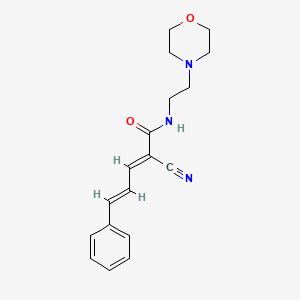
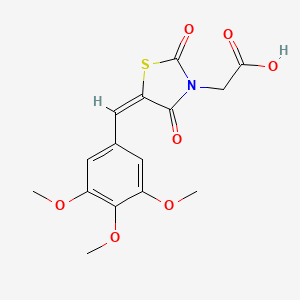
![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)
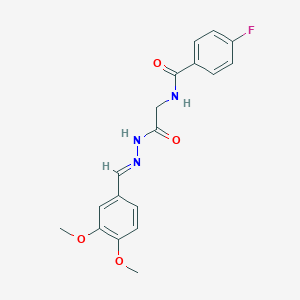
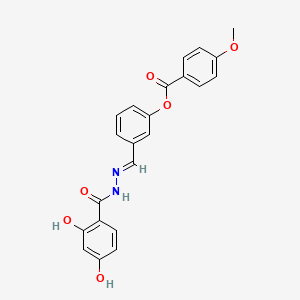
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)
